molecular formula C15H22N2O B2475024 1-octyl-2,3-dihydro-1H-1,3-benzodiazol-2-one CAS No. 83422-45-1

1-octyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

Cat. No.: B2475024
CAS No.: 83422-45-1
M. Wt: 246.354
InChI Key: WEODLMHXMGELLQ-UHFFFAOYSA-N
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Description

1-octyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is an organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Mechanism of Action

Target of Action

It’s known that benzimidazole derivatives have a broad range of targets due to their diverse biological activities . They are known to interact with various enzymes, receptors, and proteins, influencing numerous biological processes.

Mode of Action

Benzimidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in the function or activity of the target . The interaction can result in the inhibition or activation of the target, depending on the specific derivative and target involved.

Biochemical Pathways

Benzimidazole derivatives are known to influence a wide range of biochemical pathways due to their diverse biological activities . These can include pathways related to cell growth and proliferation, inflammation, and various disease processes.

Pharmacokinetics

Benzimidazole derivatives are generally known for their excellent bioavailability, safety, and stability profiles .

Result of Action

Benzimidazole derivatives are known to exert a wide range of biological effects, often related to their interaction with their targets . These effects can include changes in cell growth and proliferation, inflammation, and various disease processes.

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzimidazole derivatives .

Preparation Methods

The synthesis of 1-octyl-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves multi-step organic reactions. One common method includes the nucleophilic addition of an octyl group to a benzimidazole precursor. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields. Industrial production methods may involve large-scale organic synthesis techniques, ensuring the compound’s purity and consistency.

Chemical Reactions Analysis

1-octyl-2,3-dihydro-1H-1,3-benzodiazol-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-octyl-2,3-dihydro-1H-1,3-benzodiazol-2-one has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties.

    Industry: It can be used in the development of new materials, such as polymers and coatings.

Comparison with Similar Compounds

1-octyl-2,3-dihydro-1H-1,3-benzodiazol-2-one can be compared with other benzimidazole derivatives, such as:

These compounds share a benzimidazole core but differ in their substituents, leading to unique chemical properties and applications.

Properties

IUPAC Name

3-octyl-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-2-3-4-5-6-9-12-17-14-11-8-7-10-13(14)16-15(17)18/h7-8,10-11H,2-6,9,12H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEODLMHXMGELLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C2=CC=CC=C2NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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